Ethyl 2-(5-amino-2-methylphenoxy)propanoate Ethyl 2-(5-amino-2-methylphenoxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20466049
InChI: InChI=1S/C12H17NO3/c1-4-15-12(14)9(3)16-11-7-10(13)6-5-8(11)2/h5-7,9H,4,13H2,1-3H3
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

Ethyl 2-(5-amino-2-methylphenoxy)propanoate

CAS No.:

Cat. No.: VC20466049

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-amino-2-methylphenoxy)propanoate -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name ethyl 2-(5-amino-2-methylphenoxy)propanoate
Standard InChI InChI=1S/C12H17NO3/c1-4-15-12(14)9(3)16-11-7-10(13)6-5-8(11)2/h5-7,9H,4,13H2,1-3H3
Standard InChI Key FHSIRJRZKCHSNA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)OC1=C(C=CC(=C1)N)C

Introduction

Ethyl 2-(5-amino-2-methylphenoxy)propanoate is an organic compound with a unique structure that includes an ethyl ester group, a phenoxy moiety, and an amino group. This compound is of interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of Ethyl 2-(5-amino-2-methylphenoxy)propanoate typically involves the esterification of 2-(5-amino-2-methylphenoxy)propanoic acid with ethanol. This reaction is facilitated by an acid catalyst under reflux conditions to ensure complete conversion of the acid to the ester. In industrial settings, continuous flow reactors are often used to scale up production, allowing for better control over reaction conditions and higher yields.

Biological Activity and Applications

Ethyl 2-(5-amino-2-methylphenoxy)propanoate exhibits potential biological activity due to its interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active phenoxy compounds. These interactions can modulate biological pathways, suggesting potential therapeutic applications in drug development.

Biological ActivityMechanism
Enzyme InteractionHydrogen bonding by amino group
Receptor InteractionHydrolysis of ester group releasing active compounds

Related Compounds

Several compounds share structural similarities with Ethyl 2-(5-amino-2-methylphenoxy)propanoate, including:

Compound NameStructural Features
Ethyl 2-methylpropanoateLacks amino group; simpler structure
Methyl 2-(3,4-dimethylphenoxy)propanoateContains dimethyl groups; different position
Methyl 2-(4-bromophenoxy)propanoateContains bromine; altered reactivity
Methyl 2-(5-amino-3-methylphenoxy)propanoateDifferent methyl positioning on phenol
Methyl 2-(5-amino-2-ethylphenoxy)propanoateEthyl instead of methyl on phenol

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